molecular formula C10H17Cl2N3O2 B2969189 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1808843-57-3

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B2969189
CAS No.: 1808843-57-3
M. Wt: 282.17
InChI Key: JIWDICWWJTYADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride” is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H17Cl2N3O2. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity . It was shown that it is possible to carry out the described conversions of substituted pyridines into the corresponding piperidines in water as a solvent .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 282.2. More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Aurora Kinase Inhibitor

Research on compounds structurally similar to "1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride" includes the development of Aurora kinase inhibitors, which have potential applications in treating cancer by inhibiting Aurora A kinase activity. These compounds are crucial in exploring therapeutic options for malignancies (ロバート ヘンリー,ジェームズ, 2006, Molecular Cancer Therapeutics).

Molecular Interaction Studies

Molecular interaction studies of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been conducted to understand their binding affinities and interactions with cannabinoid receptors. These studies are fundamental in drug design and development for targeting specific receptors (J. Shim et al., 2002, Journal of medicinal chemistry).

Structure-Activity Relationships

Investigations into the structure-activity relationships of pyrazole derivatives, including the exploration of their antagonistic activities towards cannabinoid receptors, have been significant. These studies aid in the identification of potent and selective ligands for therapeutic applications (R. Lan et al., 1999, Journal of medicinal chemistry).

Synthesis and Characterization

The synthesis and characterization of novel heterocyclic compounds, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, have been documented. These compounds serve as valuable building blocks in organic synthesis and drug discovery, highlighting the versatility of pyrazole derivatives in chemical synthesis (Gita Matulevičiūtė et al., 2021, Molecules).

Solid Form Selection

Research into the solid form selection of zwitterionic compounds, including studies on their stability and polymorphism, contributes to the optimization of pharmaceutical formulations. This work is crucial in ensuring the stability and efficacy of drug compounds (T. Kojima et al., 2008, International journal of pharmaceutics).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

1-methyl-3-piperidin-3-ylpyrazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7;;/h6-7,11H,2-5H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWDICWWJTYADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCNC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.